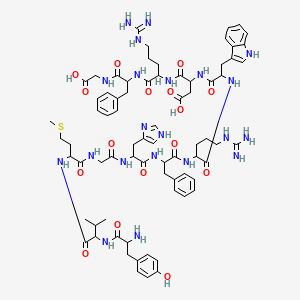
3-Methoxybenzhydrylamine
Overview
Description
3-Methoxybenzhydrylamine is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is also known by its IUPAC name (3-methoxyphenyl)(phenyl)methanamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Methoxybenzhydrylamine is 1S/C14H15NO/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
3-Methoxybenzhydrylamine is a solid or semi-solid or lump or liquid . The storage temperature is normal, and it should be kept in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Chemical Synthesis
3-Methoxybenzhydrylamine is used in chemical synthesis . It’s a useful reagent in the preparation of primary amines, avoiding the formation of secondary and tertiary amines as byproducts .
Organic Building Blocks
This compound serves as an organic building block in the synthesis of various organic compounds . It’s particularly useful in the construction of complex molecules for pharmaceuticals and other chemical products .
Pharmacokinetics Research
The physicochemical properties of 3-Methoxybenzhydrylamine, such as its lipophilicity and water solubility, make it a subject of interest in pharmacokinetics research . Studies in this field can help predict how this compound behaves in the body, including its absorption, distribution, metabolism, and excretion .
Medicinal Chemistry
3-Methoxybenzhydrylamine is also used in medicinal chemistry . Its properties, such as its druglikeness and synthetic accessibility, are of interest in the design and synthesis of new drugs .
Safety and Hazards
The safety information for 3-Methoxybenzhydrylamine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers One relevant paper is "Benzhydrylamine: an effective aminating agent for the synthesis of primary amines" . This paper might provide insights into potential synthetic pathways for 3-Methoxybenzhydrylamine, given the structural similarity between Benzhydrylamine and 3-Methoxybenzhydrylamine.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-methoxybenzamide, is known to target poly [adp-ribose] polymerase 1 .
Mode of Action
Based on the action of 3-methoxybenzamide, it can be inferred that 3-methoxybenzhydrylamine might interact with its targets to influence dna repair mechanisms
Biochemical Pathways
Considering the role of 3-methoxybenzamide in the base excision repair (ber) pathway , it is plausible that 3-Methoxybenzhydrylamine might also influence similar pathways. These pathways are crucial for maintaining genomic stability by repairing damaged DNA.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant . The compound’s lipophilicity is indicated by its Log Po/w (iLOGP) value of 2.42 . These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of 3-Methoxybenzhydrylamine. Moreover, the compound’s action can also be influenced by the physiological environment within the body, including factors like local pH, presence of other metabolites, and specific cellular microenvironments .
properties
IUPAC Name |
(3-methoxyphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDXQEPVXSQPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzhydrylamine | |
CAS RN |
752924-21-3 | |
| Record name | (3-methoxyphenyl)(phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)




